2-amino-N'-[(3E)-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
2-AMINO-N’~1~-(5-BROMO-2-OXO-1-PHENETHYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE is a complex organic compound featuring an indole core structure. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-N’~1~-(5-BROMO-2-OXO-1-PHENETHYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Hydrazide Formation: The brominated indole is reacted with hydrazine derivatives to form the benzohydrazide moiety.
Final Coupling: The final step involves coupling the hydrazide with an appropriate aldehyde or ketone to form the desired compound under reflux conditions in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, reduction can yield alcohols or amines, and substitution can produce a variety of substituted indole derivatives.
Scientific Research Applications
2-AMINO-N’~1~-(5-BROMO-2-OXO-1-PHENETHYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The indole core can bind to specific receptors or enzymes, modulating their activity. The bromine atom and other functional groups can enhance binding affinity and specificity, leading to desired biological effects. Pathways involved may include inhibition of enzymes, modulation of signal transduction pathways, and interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-5-BROMOBENZOIC ACID: Shares the brominated aromatic structure but lacks the indole core.
5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOLE-3-YLIDEN: Similar indole structure but different substituents.
BENZOHYDRAZIDE DERIVATIVES: Various derivatives with different substituents on the benzohydrazide moiety.
Uniqueness
2-AMINO-N’~1~-(5-BROMO-2-OXO-1-PHENETHYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE is unique due to its combination of an indole core with a brominated benzohydrazide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H19BrN4O2 |
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Molecular Weight |
463.3 g/mol |
IUPAC Name |
2-amino-N-[5-bromo-2-hydroxy-1-(2-phenylethyl)indol-3-yl]iminobenzamide |
InChI |
InChI=1S/C23H19BrN4O2/c24-16-10-11-20-18(14-16)21(26-27-22(29)17-8-4-5-9-19(17)25)23(30)28(20)13-12-15-6-2-1-3-7-15/h1-11,14,30H,12-13,25H2 |
InChI Key |
ZQMWIQBJKYVFLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=CC=CC=C4N |
Origin of Product |
United States |
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